Gavestinel

Descripción general

Descripción

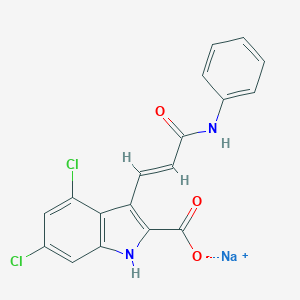

Gavestinel, also known as GV-150,526A, is a highly potent and selective non-competitive antagonist that acts at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor-channel complex. It was developed by GlaxoSmithKline for the treatment of acute intracerebral hemorrhage and ischemic stroke. The compound has a molecular formula of C18H12Cl2N2O3 and a molar mass of 375.21 g·mol−1 .

Aplicaciones Científicas De Investigación

Neuroprotective Applications

1. Acute Ischemic Stroke

Gavestinel sodium has been primarily investigated for its neuroprotective effects in patients experiencing acute ischemic stroke. The Glycine Antagonist in Neuroprotection (GAIN) trials, which included GAIN Americas and GAIN International, were pivotal in assessing the efficacy and safety of this compound administered within six hours of stroke onset.

- Study Design : The GAIN trials were randomized, double-blind, placebo-controlled studies involving 1,367 patients across 132 medical centers in the U.S. and Canada. Patients received either this compound (800 mg loading dose followed by 200 mg every 12 hours for three days) or a placebo .

- Outcomes : The primary outcome measured was functional capability at three months post-treatment, assessed using the Barthel Index (BI). Despite initial hopes for positive outcomes, results indicated that this compound did not significantly improve functional outcomes compared to placebo. Moreover, some trials reported safety concerns, including increased mortality and psychotic effects leading to early termination of certain studies .

- MRI Substudy : A planned MRI substudy aimed to evaluate infarct volume changes. Results showed no significant differences in lesion growth between this compound and placebo groups, aligning with overall clinical outcomes .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound indicate that it is well-tolerated at neuroprotective doses. Studies suggest that it can inhibit glutamate-induced increases in intracellular calcium levels in primary rat neonatal cerebral cortical neurons . However, the clinical efficacy has been inconsistent across trials, raising questions about its utility as a neuroprotective agent.

Potential Applications Beyond Stroke

While acute ischemic stroke has been the primary focus, there is potential for exploring this compound's application in other neurological disorders characterized by excitotoxicity:

- Neurodegenerative Diseases : Given its mechanism of action on NMDA receptors, further research could investigate its role in conditions like Alzheimer's disease and multiple sclerosis where glutamate-mediated excitotoxicity is implicated .

- Traumatic Brain Injury (TBI) : Similar to ischemic stroke, TBI involves complex neurochemical cascades where NMDA receptor overactivation contributes to secondary injury. This compound may offer therapeutic benefits in this context if further validated through clinical trials.

Case Studies and Research Findings

Mecanismo De Acción

Target of Action

Gavestinel, also known as this compound sodium, primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors are a type of ionotropic glutamate receptor in the central nervous system. This compound specifically binds to the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex .

Mode of Action

This compound acts as a highly potent and selective non-competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex . This means it prevents the normal operation of the receptor without directly competing with the usual neurotransmitter (glycine) for the same binding site. It displays over 1000-fold selectivity over NMDA, AMPA, and kainate binding sites .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the modulation of NMDA receptors . Under normal conditions, these receptors play a crucial role in synaptic plasticity, a cellular mechanism for learning and memory. Excessive activation of nmda receptors, often due to high levels of glutamate, can lead to excitotoxicity and neuronal damage . By acting as an antagonist at the glycine binding site, this compound can help prevent this excessive activation .

Pharmacokinetics

The pharmacokinetics of this compound were determined using compartmental analysis . The mean clearance (CL) and central (Vc) and steady-state (Vss) volumes of distribution across the dose groups were 0.31–0.40 l·h−1, 3.3–3.9 l, and 9.8–17 l, respectively . The mean terminal half-life ranged from 29 h to 56 h . This compound is extensively bound to plasma protein .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of excitotoxicity . By preventing excessive activation of NMDA receptors, this compound can help protect neurons from damage and death caused by high levels of glutamate .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances that affect NMDA receptors, such as magnesium and zinc, can modulate the effects of this compound . Additionally, conditions that lead to high levels of glutamate, such as ischemia or hypoxia, can increase the need for this compound’s neuroprotective effects .

Análisis Bioquímico

Biochemical Properties

Gavestinel displays over 1000-fold selectivity over NMDA, AMPA, and kainate binding sites . It binds to the NMDA receptor on the glycine site with high affinity, selectivity, and a broad time window efficacy . This interaction with the NMDA receptor makes this compound a key player in biochemical reactions involving these receptors .

Cellular Effects

This compound’s interaction with the NMDA receptor has significant effects on various types of cells and cellular processes. In ischemic or hypoxic conditions such as stroke, the concentration of glutamate in synaptic clefts is increased, continuously stimulating NMDA receptors . This compound, by binding to the glycine site of the NMDA receptor, can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its binding interactions with the NMDA receptor. It acts as a non-competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex . This interaction can lead to changes in gene expression and potentially influence enzyme inhibition or activation .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be neuroprotective in models of ischemic stroke

Metabolic Pathways

Given its interaction with the NMDA receptor, it is likely involved in pathways related to neurotransmission .

Transport and Distribution

Given its role as an antagonist at the NMDA receptor, it is likely that it is transported to areas of the cell where these receptors are present .

Subcellular Localization

Given its interaction with the NMDA receptor, it is likely localized to areas of the cell where these receptors are present .

Métodos De Preparación

Gavestinel is synthesized by substituting indole-2-carboxylate at the C-3 position with an unsaturated lateral side chain. The synthetic route involves the activation of the carboxy group through the formation of the corresponding 2-pyridyl thioester, generated in situ by the mild oxidation-reduction condensation reaction in the presence of 2,2’-dipyridyl disulfide and triphenylphosphine . Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic synthesis techniques under controlled laboratory conditions.

Análisis De Reacciones Químicas

Gavestinel undergoes several types of chemical reactions, including:

Hydroxylation: This reaction is catalyzed by cytochrome P450 2C9, resulting in the formation of p-Hydroxythis compound.

Substitution Reactions: The compound can undergo substitution reactions at the indole ring, particularly at the C-3 position.

Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.

Common reagents used in these reactions include cytochrome P450 enzymes, oxidizing agents, and reducing agents. The major products formed from these reactions include p-Hydroxythis compound and other substituted derivatives .

Comparación Con Compuestos Similares

Gavestinel is unique in its high selectivity and affinity for the glycine binding site of the NMDA receptor. Similar compounds include:

Kynurenic Acid: Another NMDA receptor antagonist that acts at the glycine site but with lower selectivity and affinity compared to this compound.

D-Serine: A co-agonist at the glycine site of the NMDA receptor, which can enhance NMDA receptor activity rather than inhibit it.

5,7-Dichlorokynurenic Acid: A competitive antagonist at the glycine site of the NMDA receptor, similar to this compound but with different pharmacokinetic properties.

This compound’s uniqueness lies in its high selectivity and broad time window efficacy, making it a valuable tool for studying NMDA receptor function and potential therapeutic applications .

Propiedades

Número CAS |

153436-38-5 |

|---|---|

Fórmula molecular |

C18H12Cl2N2NaO3 |

Peso molecular |

398.2 g/mol |

Nombre IUPAC |

sodium;3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C18H12Cl2N2O3.Na/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11;/h1-9,22H,(H,21,23)(H,24,25);/b7-6+; |

Clave InChI |

OBPMZHMRJJJUBC-UHDJGPCESA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-].[Na+] |

SMILES isomérico |

C1=CC=C(C=C1)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na] |

SMILES canónico |

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na] |

Key on ui other cas no. |

153436-38-5 |

Sinónimos |

1H-indole-2-carboxylic acid, 4,6-dichloro-3-((1E)-3-oxo-3-(phenylamino)-1-propenyl)-, monosodium salt 3-(2-((phenylamino)carbonyl)ethenyl)-4,6-dichloroindole-2-carboxylic acid 4,6-dichloro-3-((E)-2-(phenylcarbamoyl)vinyl)indole-2-carboxylic acid Gavestinel gavestinel sodium GV 150526A GV-150526A GV-150526X GV150526 GV150526A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.